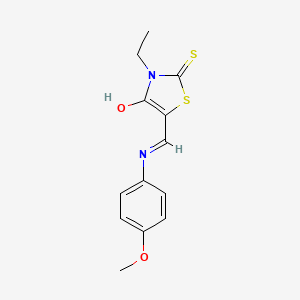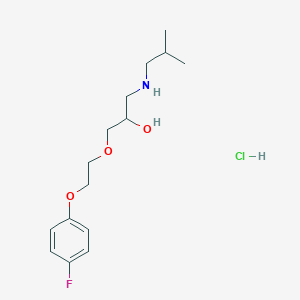![molecular formula C26H20N4O5 B3012004 N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide CAS No. 497071-94-0](/img/structure/B3012004.png)
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide" is a complex organic molecule that likely contains a triazole ring, a dimethoxyphenyl group, and a chromene carboxamide moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related nitrogen-rich energetic compounds and carboxamide derivatives is described in the provided papers. For instance, a three-step synthesis process starting from diaminomaleodinitrile is used to synthesize a nitrogen-rich compound with a triazole ring . Another paper describes a six-step synthesis procedure starting from 3,4-dimethoxyacetophenone to create novel carboxylic acid derivatives . These methods suggest that the synthesis of the compound would also involve multiple steps and specific starting materials, potentially including a dimethoxyacetophenone derivative due to the presence of the dimethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to determine its crystal system, space group, and unit cell parameters.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the synthesis and characterization of similar compounds suggest that the triazole ring and carboxamide group could be key reactive sites for further chemical modifications or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability, density, and enthalpy of formation, have been measured and calculated . These properties are crucial for understanding the behavior of the compound under various conditions and for predicting its potential applications. The compound's sensitivity to impact and friction is also an important aspect of its physical properties, as seen in the energetic compound described in paper .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods: The synthesis of compounds similar to N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide often involves complex reactions. For example, one compound was synthesized through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, indicating the complexity involved in synthesizing such compounds (Prabhuswamy et al., 2016).
- Crystal Structure Analysis: Detailed crystal structure analysis is often conducted for these compounds. For instance, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide's crystal structure was determined using single crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding these compounds (Prabhuswamy et al., 2016).
Biological and Pharmacological Studies
- Antitumor Properties: Compounds with similar structures have been studied for their antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, indicates potential in cancer treatment (Stevens et al., 1984).
- Antimicrobial Activity: A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides revealed in vitro antibacterial and antifungal activities, suggesting that similar compounds could possess antimicrobial properties (Desai et al., 2011).
Chemical Properties and Applications
- Fluorescent Molecular Probes: Some compounds in this category are used as fluorescent molecular probes. For instance, 2,5‐Diphenyloxazoles with specific groupings show strong solvent‐dependent fluorescence, used for biological events and processes studies (Diwu et al., 1997).
- Design and Synthesis for Specific Applications: The design and synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives for antitubercular and antibacterial activities show the tailoring of such compounds for specific medical applications (Bodige et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with the iron in the heme moiety of the cyp-450 enzyme . The phenyl moieties also play a key role in this interaction .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, including potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
properties
IUPAC Name |
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJXPCFAYDBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)


![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)